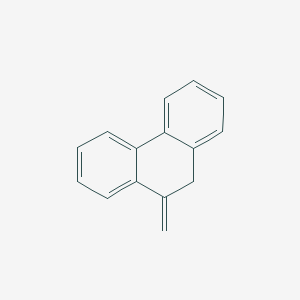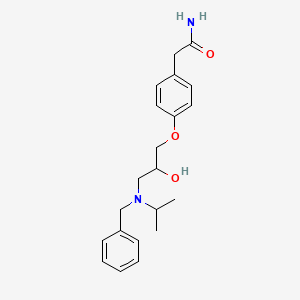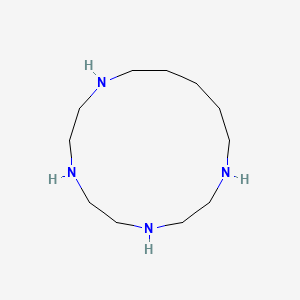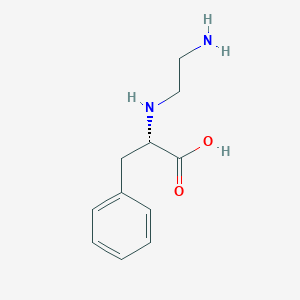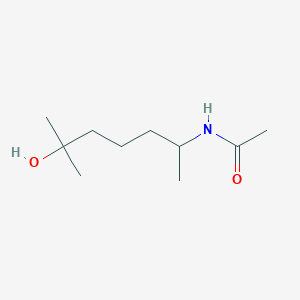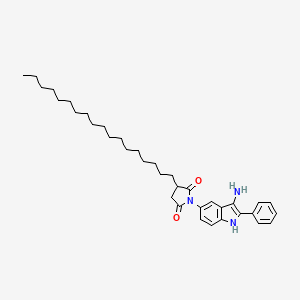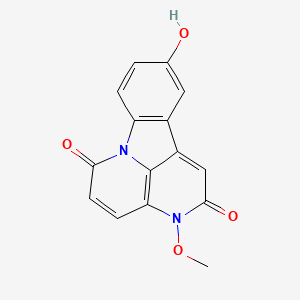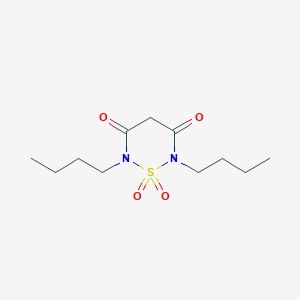![molecular formula C10H11ClOS B14428813 3-[(4-Chlorophenyl)sulfanyl]butanal CAS No. 81008-50-6](/img/structure/B14428813.png)
3-[(4-Chlorophenyl)sulfanyl]butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorophenyl)sulfanyl]butanal is an organic compound characterized by the presence of a 4-chlorophenyl group attached to a sulfanyl group, which is further connected to a butanal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]butanal typically involves the reaction of 4-chlorothiophenol with butanal under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Chlorophenyl)sulfanyl]butanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-[(4-Chlorophenyl)sulfanyl]butanoic acid.
Reduction: 3-[(4-Chlorophenyl)sulfanyl]butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(4-Chlorophenyl)sulfanyl]butanal has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]butanal involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets in target molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(4-Bromophenyl)sulfanyl]butanal
- 3-[(4-Methylphenyl)sulfanyl]butanal
- 3-[(4-Nitrophenyl)sulfanyl]butanal
Uniqueness
3-[(4-Chlorophenyl)sulfanyl]butanal is unique due to the presence of the chlorine atom in the phenyl ring, which can influence the compound’s reactivity and interactions with other molecules. This chlorine atom can also affect the compound’s physical properties, such as its boiling point and solubility.
Propiedades
Número CAS |
81008-50-6 |
|---|---|
Fórmula molecular |
C10H11ClOS |
Peso molecular |
214.71 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)sulfanylbutanal |
InChI |
InChI=1S/C10H11ClOS/c1-8(6-7-12)13-10-4-2-9(11)3-5-10/h2-5,7-8H,6H2,1H3 |
Clave InChI |
BIOGIOJNNVAUSF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=O)SC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


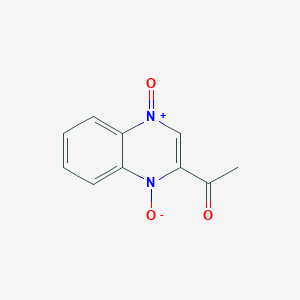
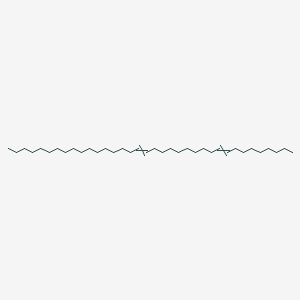

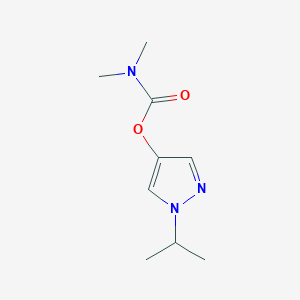
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)
